N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide
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Overview
Description
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes a benzyl group, a hydroxy group, and a phenylethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the amide nitrogen.
Addition of the Hydroxy and Phenylethyl Groups: The hydroxy and phenylethyl groups are introduced through a Friedel-Crafts alkylation reaction, where the benzamide core reacts with a phenylethyl alcohol in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The benzamide group can be reduced to an amine under appropriate conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: Lacks the hydroxy and phenylethyl groups, making it less complex.
N-(2-hydroxy-2-phenylethyl)benzamide: Similar but lacks the benzyl group.
N-benzyl-N-(4-methylphenyl)benzamide: Similar but lacks the hydroxy group.
Uniqueness
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide is unique due to the presence of all three functional groups (benzyl, hydroxy, and phenylethyl) attached to the benzamide core. This combination of groups imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
Properties
IUPAC Name |
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO2/c1-23-17-19-27(20-18-23)29(32,26-15-9-4-10-16-26)22-30(21-24-11-5-2-6-12-24)28(31)25-13-7-3-8-14-25/h2-20,32H,21-22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJXGZPXPQCWAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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